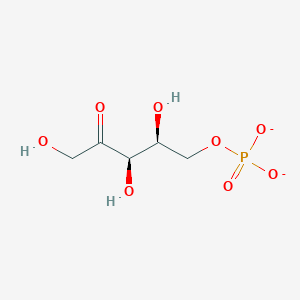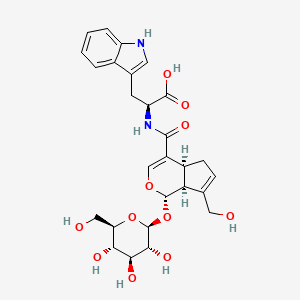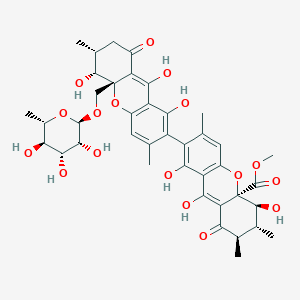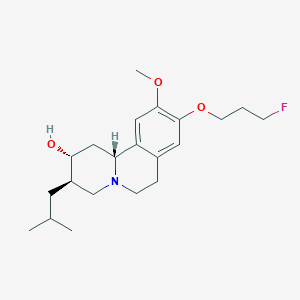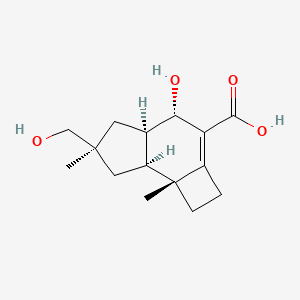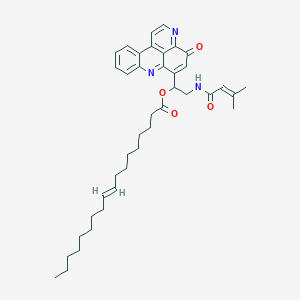
cystodytin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cystodytin H is an alkaloid ester obtained by formal condensation of cystodytin D with elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an enamide, an enone, an organic heterotetracyclic compound, an alkaloid ester and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid, an elaidic acid and a cystodytin D.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Cystodytin H, part of the marine alkaloids cystodytins A-K, has been a subject of interest due to its structural complexity and potential biological activities. Jiang, Chen, and Wang (2022) successfully achieved the total synthesis of cystodytins A-K, highlighting the oxidative amination-cyclization process to build the tetracyclic pyridoacridinone ring, crucial in its structure. The study also provided insights into the absolute configuration of the stereogenic centers in cystodytins D-I and K and revised the stereochemistry of the olefin unit in the side chain of cystodytins H and I Jiang, Chen, & Wang, 2022.
Chemical Composition and Bioactivity
Diop, Sow, Fofana, Mbow, and Samb (2022) conducted a chemical investigation on the tunicate Cystodytes sp. which led to the isolation of cystodytin L among other pyridoacridine alkaloids. Their research not only established the chemical structures of these compounds through extensive spectroscopic methods but also determined the absolute configuration of certain compounds, shedding light on the complex chemical nature of these substances Diop, Sow, Fofana, Mbow, & Samb, 2022.
Bioactive Alkaloids and Potential Applications
In a study of the New Zealand ascidian Lissoclinum notti, Appleton, Pearce, Lambert, Babcock, and Copp (2002) discovered novel pyridoacridine alkaloids including cystodytin K, alongside others such as isodiplamine and lissoclinidine. These alkaloids were characterized using standard spectroscopic techniques and were assessed for biological activities such as antitumor and antibiotic properties, indicating the potential pharmacological applications of cystodytin H and its related compounds Appleton, Pearce, Lambert, Babcock, & Copp, 2002.
Antitumor Evaluation and DNA Binding
Fong and Copp (2013) focused on the synthesis of analogues of cystodytin and evaluated their DNA binding affinity and antiproliferative activity against various human tumor cell lines. This study provided crucial insights into the biological activity of cystodytin analogues, revealing their potential in cancer therapy due to their significant DNA binding properties and antiproliferative effects Fong & Copp, 2013.
Propiedades
Fórmula molecular |
C40H51N3O4 |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
[2-(3-methylbut-2-enoylamino)-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C40H51N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-37(46)47-35(28-42-36(45)26-29(2)3)32-27-34(44)40-38-31(24-25-41-40)30-21-19-20-22-33(30)43-39(32)38/h11-12,19-22,24-27,35H,4-10,13-18,23,28H2,1-3H3,(H,42,45)/b12-11+ |
Clave InChI |
VIBRCGDWEDQVOU-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





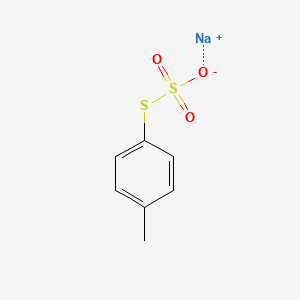
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
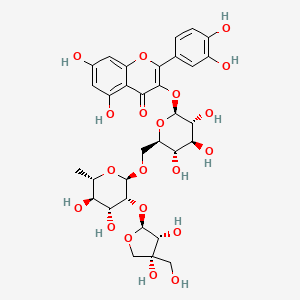


![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
